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3,5-Dimethylhex-4-en-2-ol
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Overview
Description
3,5-Dimethylhex-4-en-2-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes a double bond. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylhex-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylhex-4-en-2-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of 3,5-dimethylhex-4-en-2-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylhex-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 3,5-Dimethylhex-4-en-2-one.
Reduction: 3,5-Dimethylhexane.
Substitution: 3,5-Dimethylhex-4-en-2-chloride.
Scientific Research Applications
3,5-Dimethylhex-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethylhex-4-en-2-ol depends on the specific reaction or applicationThe double bond in the carbon chain allows for addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylhex-4-en-3-ol
- 2,5-Dimethylhex-4-en-3-ol
- 3,5-Dimethylhex-4-en-1-ol
Uniqueness
3,5-Dimethylhex-4-en-2-ol is unique due to its specific structural arrangement, which includes a hydroxyl group and a double bond in the carbon chain. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
3,5-Dimethylhex-4-en-2-ol, a compound with the molecular formula C8H16O, is notable for its potential biological activities, particularly in antimicrobial and antifungal domains. This article delves into the biological properties, synthesis methods, and relevant case studies associated with this compound.
Basic Information:
Property | Value |
---|---|
Molecular Formula | C8H16O |
Molecular Weight | 128.21 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h5,7-9H,1-4H3 |
Canonical SMILES | CC(C=C(C)C)C(C)O |
Synthesis Methods
This compound can be synthesized through various methods:
-
Reduction of 3,5-dimethylhex-4-en-2-one :
- Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Solvent: Tetrahydrofuran (THF) or diethyl ether under controlled temperature.
-
Catalytic Hydrogenation :
- Involves the hydrogenation of 3,5-dimethylhex-4-en-2-one using a metal catalyst (e.g., palladium on carbon).
- Solvent: Ethanol or methanol under hydrogen pressure.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies comparing various compounds, this compound showed effectiveness against a range of bacteria and fungi.
Case Study Example:
A study evaluated the minimum inhibitory concentration (MIC) of various alcohols against common pathogens. This compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating promising results comparable to standard antibiotics .
The biological activity of this compound is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of a hydroxyl group enhances its interaction with microbial cell walls, leading to increased permeability and subsequent cell death.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Antimicrobial Activity | Unique Features |
---|---|---|
This compound | High | Hydroxyl group presence |
3,5-Dimethylhex-4-en-3-ol | Moderate | Lacks double bond |
2,5-Dimethylhex-4-en-3-ol | Low | Different structural arrangement |
Research Findings
Recent studies have expanded on the potential applications of this compound in pharmaceuticals:
Properties
Molecular Formula |
C8H16O |
---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3,5-dimethylhex-4-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-7(3)8(4)9/h5,7-9H,1-4H3 |
InChI Key |
OTNWQZPIOJZPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)C)C(C)O |
Origin of Product |
United States |
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